2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride
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Overview
Description
2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 27503-80-6 . It has a molecular weight of 329.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-phenyl-1H-benzoimidazole-5-sulfonic acid with thionyl chloride . The reaction is carried out in 1,4-dioxane for 0.5h under heating and reflux conditions . After the reaction, the solvent is removed by distillation to a final volume of 5 ml of dioxane still in the flask .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClN2O2S.ClH/c14-19(17,18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;/h1-8H,(H,15,16);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources.Scientific Research Applications
Synthesis of Heterocycles and Antimicrobial Activity
The synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, which involves the treatment with sulfonyl chloride derivatives, have been explored. This process leads to a variety of compounds with potential antimicrobial properties, highlighting the chemical versatility and biological relevance of sulfonyl chloride derivatives in creating pharmacologically active heterocyclic compounds (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chlorosulfonation and Derivative Synthesis
Chlorosulfonation processes involving benzothiazole and its derivatives have been studied to obtain sulfonyl chlorides. These intermediates are further reacted with amines to produce a range of derivatives, underscoring the utility of sulfonyl chloride in synthetic organic chemistry and the development of compounds with varied chemical functionalities (Cremlyn et al., 1992).
Friedel-Crafts Sulfonylation
The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a catalyst and reaction medium for Friedel-Crafts sulfonylation of benzene and its derivatives with sulfonyl chloride has been demonstrated. This approach offers a green chemistry alternative, providing high yields under mild conditions and showcasing the application of sulfonyl chloride in environmentally friendly synthetic processes (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Amino Acid Derivatives
Research into the creation of amino acid derivatives from 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has highlighted the potential for developing novel compounds with biological significance. This work shows the application of sulfonyl chloride derivatives in the synthesis of bioactive molecules, potentially opening new avenues for drug discovery (Riabchenko et al., 2020).
Tubular J-aggregates and Spectroscopic Studies
The study of phenol-substituted thiacarbocyanine dyes, including their self-assembly into tubular J-aggregates in aqueous solutions, has been reported. This research offers insights into the structural and optical properties of dye aggregates, with implications for materials science and nanotechnology applications. The role of sulfonyl chloride derivatives in the synthesis of these dyes underlines their importance in the development of functional materials (Berlepsch & Böttcher, 2018).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-phenyl-3H-benzimidazole-5-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S.ClH/c14-19(17,18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;/h1-8H,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFFKPDBUXAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27503-80-6 |
Source
|
Record name | 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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